![molecular formula C8H8N4S B2658741 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 17418-21-2](/img/structure/B2658741.png)
5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description
5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is an organic compound . It has been studied for its antioxidant and antibacterial activity . The compound is a derivative of 4-amino-1,2,4-triazole-3-thiones, which have demonstrated a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The chemical structures of the compounds have been confirmed by IR, 1H, and 13C NMR spectra .Molecular Structure Analysis
The molecular formula of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is C8H8N4S . The IR spectrum shows peaks at 1168 (C–O), 1343, 1510 (NO2), and 1587 (N=C) cm−1. The 1H NMR spectrum shows peaks at 2.32 t (1H, C≡CH, prop-2-yn-1-ylthio), 4.12 d (2H, S–CH2, prop-2-yn-1-ylthio), 7.25–8.38 bs. d (9H, two phenyl rings), and 8.78 s (1H, N=CH, methanimine) .Chemical Reactions Analysis
The compound has been studied for its antioxidant and antibacterial activity. The antioxidant activity has been compared with BHA as a standard .Scientific Research Applications
- Researchers have investigated the antifungal activity of triazole derivatives, including this compound. For instance, Tingjunhong Ni et al. synthesized triazole derivatives containing alkynyl side chains and evaluated their antifungal activity against Cryptococcus and Candida species . Understanding its antifungal mechanisms could lead to novel therapeutic strategies.
- The compound’s structure suggests potential enzyme inhibition properties. A study synthesized derivatives with 2-pentyl-5-phenyl-1,2,4-triazole-3-thione rings and evaluated their urease inhibition activity using thiourea as a standard drug. Remarkably, the second group of derivatives exhibited excellent activity . Further exploration of its enzyme inhibition potential is warranted.
- Schiff bases are important intermediates in organic synthesis. Researchers have prepared Schiff’s bases by reacting this compound (4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) with various aldehydes. These derivatives have potential antioxidant, antibacterial, and other biological activities . Investigating their pharmacological effects could yield valuable insights.
Antifungal Properties
Enzyme Inhibition
Schiff Base Synthesis
properties
IUPAC Name |
5-amino-2-phenyl-1H-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7-10-8(13)12(11-7)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVZBMFUQZSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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